molecular formula C23H21N9O2 B11101793 N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

N-(3,4-dimethylphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-(pyridin-4-ylmethylidene)hydrazinyl]-1,3,5-triazine-2,4-diamine

Cat. No.: B11101793
M. Wt: 455.5 g/mol
InChI Key: JEXINCTVQRQZJA-QFEZKATASA-N
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Description

ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of the functional group R1R2C=NNH2. This compound is notable for its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process:

    Starting Materials: The synthesis begins with isonicotinaldehyde and appropriate aniline derivatives.

    Condensation Reaction: ISONICOTINALDEHYDE undergoes a condensation reaction with hydrazine hydrate to form the hydrazone intermediate.

    Substitution Reaction: The intermediate is then subjected to a substitution reaction with 4-(3,4-dimethylanilino)-6-(4-nitroanilino)-1,3,5-triazine under controlled conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can undergo various chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its stable and vibrant chemical structure.

Mechanism of Action

The mechanism of action of ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE can be compared with other similar compounds such as:

The uniqueness of ISONICOTINALDEHYDE 4-[4-(3,4-DIMETHYLANILINO)-6-(4-NITROANILINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.

Properties

Molecular Formula

C23H21N9O2

Molecular Weight

455.5 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-6-N-(4-nitrophenyl)-2-N-[(Z)-pyridin-4-ylmethylideneamino]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C23H21N9O2/c1-15-3-4-19(13-16(15)2)27-22-28-21(26-18-5-7-20(8-6-18)32(33)34)29-23(30-22)31-25-14-17-9-11-24-12-10-17/h3-14H,1-2H3,(H3,26,27,28,29,30,31)/b25-14-

InChI Key

JEXINCTVQRQZJA-QFEZKATASA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=NC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=NC=C4)C

Origin of Product

United States

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